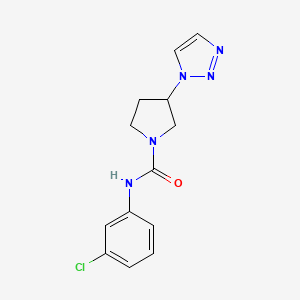

![molecular formula C23H28N2O3 B6538562 4-butoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide CAS No. 1060259-78-0](/img/structure/B6538562.png)

4-butoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-butoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide” is a chemical compound with the linear formula C32H35N5O4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . The catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one .Molecular Structure Analysis

The molecular structure of this compound is based on the pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include ozonation and catalytic hydrogenation . These reactions lead to the transformation of the initial compound and the reduction of a double bond .Mechanism of Action

Target of Action

Compounds with a similar pyrrolidine structure have been synthesized as selective androgen receptor modulators (sarms) .

Mode of Action

It can be inferred from related compounds that the pyrrolidine ring might play a crucial role in the interaction with its targets . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a similar structure have been known to interact with androgen receptors, which play a crucial role in the regulation of various physiological processes .

Pharmacokinetics

The presence of the pyrrolidine ring in the structure might influence its pharmacokinetic profile .

Result of Action

Based on the potential target of action (androgen receptors), it can be inferred that the compound might have an impact on physiological processes regulated by these receptors .

Safety and Hazards

Future Directions

The introduction of fluorine atoms in the structural variation of the pyracetam pharmacophore has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability directly linked with numerous positive pharmacological properties of potential and established drugs . This could be a motivating factor for planning further studies in the case of similar compounds .

Properties

IUPAC Name |

4-butoxy-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-2-3-16-28-21-12-8-19(9-13-21)23(27)24-20-10-6-18(7-11-20)17-22(26)25-14-4-5-15-25/h6-13H,2-5,14-17H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMGRTCZSNBTMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B6538493.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide](/img/structure/B6538500.png)

![1-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(thiophen-2-yl)urea](/img/structure/B6538512.png)

![1-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea](/img/structure/B6538523.png)

![3-(5-chloro-2-methoxyphenyl)-1-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)urea](/img/structure/B6538531.png)

![1-(2-chloro-5-{6-ethoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea](/img/structure/B6538537.png)

![2-(4-methoxyphenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide](/img/structure/B6538544.png)

![2-(4-chlorophenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide](/img/structure/B6538559.png)

![2-(4-chlorophenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide](/img/structure/B6538570.png)

![3-(4-methoxyphenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}propanamide](/img/structure/B6538573.png)

![N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}adamantane-1-carboxamide](/img/structure/B6538581.png)

![2-ethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}naphthalene-1-carboxamide](/img/structure/B6538583.png)

![N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B6538590.png)